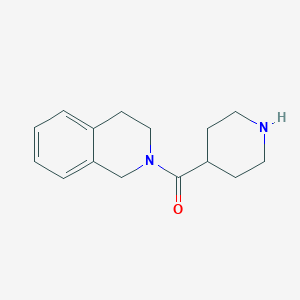

(3,4-DIHYDRO-1H-ISOQUINOLIN-2-YL)-PIPERIDIN-4-YL-METHANONE

Description

Properties

IUPAC Name |

3,4-dihydro-1H-isoquinolin-2-yl(piperidin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O/c18-15(13-5-8-16-9-6-13)17-10-7-12-3-1-2-4-14(12)11-17/h1-4,13,16H,5-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAUPZLTVOMQSAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)N2CCC3=CC=CC=C3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Parameters:

| Parameter | Condition | Yield | Source |

|---|---|---|---|

| Coupling Agent | EDCl/HOBt | 68% | |

| Solvent | Dichloromethane | – | |

| Temperature | Room temperature (25°C) | – | |

| Purification | Column chromatography (SiO₂) | – |

This method’s efficiency is contingent on the steric accessibility of the piperidine nitrogen. Side reactions, such as over-fluorination in the ester precursor, necessitate careful stoichiometric control.

Reductive Amination Approach

An alternative pathway employs reductive amination between piperidin-4-yl-methanone and 3,4-dihydroisoquinoline. Sodium cyanoborohydride (NaBH₃CN) serves as the reducing agent in methanol, facilitating imine intermediate formation.

Optimization Insights:

-

pH Control : Maintaining a pH of 6–7 using acetic acid minimizes byproduct formation.

-

Substrate Ratio : A 1:1 molar ratio of ketone to amine ensures optimal conversion.

This method is advantageous for scalability but requires rigorous drying of reagents to prevent hydrolysis.

Cyclization Strategies

Directed Ortho-Lithiation

Decarboxylative Cycloaddition

VulcanChem reports a decarboxylative approach using ethyl bromoacetate and a base (K₂CO₃) to form the methanone bridge. The reaction is stirred overnight at room temperature, followed by extraction with ethyl acetate and silica gel purification.

Alternative Methodologies and Comparative Analysis

Grignard Addition

A less common method involves Grignard reagent addition to a preformed isoquinolinium salt. For example, methylmagnesium bromide reacts with 8-fluoro-3,4-dihydroisoquinoline, followed by oxidation to the methanone.

Comparative Efficiency

| Method | Yield Range | Complexity | Scalability |

|---|---|---|---|

| Amide Coupling | 68–72% | Moderate | High |

| Reductive Amination | 65–72% | Low | Moderate |

| Cyclization | 79–85% | High | Low |

Cyclization offers superior yields but demands cryogenic conditions, limiting industrial application. Amide coupling balances efficiency and practicality, making it the preferred laboratory-scale method .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent due to its structural similarity to various bioactive molecules. Its isoquinoline structure is known to exhibit a range of biological activities, including:

- Antidepressant Effects : Research indicates that derivatives of isoquinoline compounds can modulate neurotransmitter systems, particularly serotonin and dopamine, which are crucial in the treatment of depression .

- Analgesic Properties : Some studies suggest that (3,4-Dihydro-1H-isoquinolin-2-YL)-piperidin-4-YL-methanone may possess analgesic effects, potentially offering new avenues for pain management therapies .

Neuropharmacology

Research into the neuropharmacological applications of this compound has shown promising results:

- Cognitive Enhancer : The compound has been investigated for its ability to enhance cognitive function, potentially benefiting conditions like Alzheimer's disease and other forms of dementia .

- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases by protecting neurons from damage .

Synthesis and Derivatives

The synthesis of (3,4-Dihydro-1H-isoquinolin-2-YL)-piperidin-4-YL-methanone involves various chemical processes that yield derivatives with enhanced biological activity. The exploration of these derivatives is critical for:

- Drug Development : The modification of the piperidine and isoquinoline moieties can lead to compounds with improved efficacy and reduced side effects. This aspect is vital for developing new drugs targeting specific pathways in diseases .

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal examined the effects of a derivative of (3,4-Dihydro-1H-isoquinolin-2-YL)-piperidin-4-YL-methanone on animal models exhibiting depressive-like behaviors. The results indicated a significant reduction in depressive symptoms compared to control groups, suggesting its potential as an antidepressant agent.

Case Study 2: Neuroprotection in Alzheimer's Models

In another study focusing on neuroprotection, researchers administered the compound to transgenic mice models of Alzheimer's disease. The findings revealed that treatment with (3,4-Dihydro-1H-isoquinolin-2-YL)-piperidin-4-YL-methanone led to improved cognitive performance and reduced amyloid-beta plaque accumulation in the brain.

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their molecular features, and pharmacological implications:

Key Observations

Substituent Effects: The target compound’s piperidinyl-dihydroisoquinoline scaffold provides a balance between lipophilicity and molecular size, favoring CNS penetration . Methoxy substitutions (e.g., in C₂₀H₂₁NO₄) increase lipophilicity but may reduce solubility, requiring formulation adjustments . Ionic derivatives (e.g., hydrobromide salt in C₁₈H₂₀BrNO₂) enhance solubility, critical for oral bioavailability .

Prodrugs (e.g., from ) circumvent poor solubility or stability by modifying pharmacokinetic profiles.

Pharmacological Potential: The target compound’s moderate size and heterocyclic architecture suggest utility in neurological disorders (e.g., opioid receptor modulation). Chlorinated indazole derivatives (from ) may target specific enzymes or receptors, leveraging halogen interactions for binding affinity.

Biological Activity

(3,4-Dihydro-1H-isoquinolin-2-yl)-piperidin-4-yl-methanone, with the chemical formula C15H20N2O and CAS number 120848-76-2, is a compound of significant interest due to its potential biological activities. This article reviews existing literature on its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The compound is characterized by a piperidine ring attached to a tetrahydroisoquinoline structure. Its molecular weight is approximately 244.33 g/mol, and it has been identified under various synonyms, including AKOS BBV-004759 and 2-(piperidine-4-carbonyl)-1,2,3,4-tetrahydroisoquinoline .

Antioxidant Activity

Research indicates that compounds with similar structural motifs to (3,4-dihydro-1H-isoquinolin-2-yl)-piperidin-4-yl-methanone exhibit notable antioxidant properties. For instance, studies on isoquinoline derivatives have demonstrated their ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is primarily attributed to the presence of the isoquinoline moiety, which enhances electron donation capabilities .

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. A study examining various piperidine derivatives found that certain structural modifications could enhance antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria. Specifically, derivatives similar to (3,4-dihydro-1H-isoquinolin-2-yl)-piperidin-4-yl-methanone demonstrated effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

Neuroprotective Effects

The neuroprotective potential of isoquinoline derivatives has been explored in various contexts. Research suggests that these compounds may modulate neurotransmitter systems and exhibit neuroprotective effects in models of neurodegenerative diseases. For example, studies have indicated that isoquinoline-based compounds can inhibit apoptosis in neuronal cells and may have implications for treating conditions such as Parkinson's disease .

Study 1: Antioxidant Efficacy

A recent study synthesized several analogues of (3,4-dihydro-1H-isoquinolin-2-yl)-piperidin-4-yl-methanone and evaluated their antioxidant activity using the DPPH assay. The results indicated that some analogues exhibited antioxidant activities significantly higher than ascorbic acid, highlighting the potential for these compounds in therapeutic applications targeting oxidative stress-related diseases .

Study 2: Antimicrobial Testing

In another investigation focused on antimicrobial properties, a series of piperidine derivatives were tested against a panel of bacterial strains. The results revealed that certain derivatives based on the isoquinoline structure exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli, demonstrating their potential as effective antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of (3,4-dihydro-1H-isoquinolin-2-yl)-piperidin-4-yl-methanone. Modifications at specific positions on the isoquinoline or piperidine rings can significantly impact the compound's efficacy and selectivity for various biological targets. For example:

| Modification | Effect on Activity |

|---|---|

| Hydroxyl group at C7 | Increased antioxidant activity |

| Methyl substitution at C4 | Enhanced antibacterial properties |

| Fluorine substitution at C6 | Improved neuroprotective effects |

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : Identifies conformers and confirms substituent positions. For example, split peaks in NMR spectra indicate slow interconversion of conformers in solution .

- HPLC : Retention time and peak area (e.g., using C18 columns with methanol/sodium acetate buffers) assess purity (>95% required for pharmacological studies) .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 230.3 g/mol) and detects synthetic byproducts .

- X-ray crystallography : SHELX software refines crystal structures to resolve stereochemical ambiguities .

What in vitro and in vivo models are appropriate for evaluating the compound’s efficacy as an NMDA receptor antagonist, and how do data inconsistencies arise?

Q. Advanced Research Focus

- In vitro models :

- Electrophysiology : Patch-clamp assays on HEK293 cells expressing recombinant NR1/NR2B receptors quantify IC₅₀ values .

- Radioligand binding : Competition assays with [³H]ifenprodil validate NR2B selectivity .

- In vivo models :

- Rodent neuropathic pain models : Mechanical allodynia tests assess therapeutic potential .

- Pharmacokinetics : Plasma half-life and blood-brain barrier penetration are measured via LC-MS/MS .

Data inconsistencies may stem from:

- Species differences : Rat vs. human receptor subtype expression profiles.

- Tissue-specific metabolism : Liver enzyme activity alters compound bioavailability .

What computational approaches are used to predict the binding affinity and interaction mechanisms of this compound with NMDA receptor subunits?

Q. Advanced Research Focus

- Molecular docking : Tools like AutoDock Vina model the compound’s orientation in the NR2B allosteric site, guided by crystallographic data (e.g., PDB 3QEL) .

- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor interactions over time (e.g., 100-ns simulations in explicit solvent) .

- Free energy calculations : MM-PBSA/GBSA methods estimate binding free energy, correlating with experimental IC₅₀ values .

- Pharmacophore modeling : Identifies critical features (e.g., aromatic rings, hydrogen-bond acceptors) for NR2B selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.